molecular formula C13H15N3OS B3732188 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one

6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B3732188
M. Wt: 261.34 g/mol
InChI Key: PBRCSRFQDXLEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibits various biochemical and physiological effects. In plants, it has been found to induce the production of reactive oxygen species, which leads to the activation of defense mechanisms against pathogens and pests. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which results in the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one is its broad-spectrum activity against various plant pathogens and pests. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one. One of the areas of interest is the development of more efficient synthesis methods that can yield the compound in higher yields and purity. Another area of interest is the optimization of its use in various applications such as agriculture and medicine. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in various applications.
In conclusion, 6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its broad-spectrum activity against various plant pathogens and pests, as well as its potential use as an anticancer agent, make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been found to be effective against a wide range of plant pathogens and pests. In medicine, it has shown promising results as an anticancer agent and has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of various functional materials.

properties

IUPAC Name

6-benzyl-3-propylsulfanyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-8-18-13-14-12(17)11(15-16-13)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRCSRFQDXLEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(C(=O)N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 3
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 5
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one
Reactant of Route 6
Reactant of Route 6
6-benzyl-3-(propylthio)-1,2,4-triazin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.